Deltazinone 1 - 894554-89-3

Deltazinone 1

Catalog Number: EVT-266776
CAS Number: 894554-89-3
Molecular Formula: C27H31N5O2
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deltazinone is highly potent and selective PDEδ inhibitor. Deltazinone exhibits less unspecific cytotoxicity than the previously reported Deltarasin and demonstrates a high correlation with the phenotypic effect of PDEδ knockdown in a set of human pancreatic cancer cell lines.
Overview

Deltazinone 1 is a novel small molecule identified as a potent inhibitor of phosphodiesterase delta, commonly referred to as PDEδ. This compound has garnered attention due to its selective inhibitory action against the PDEδ-Ras interaction, which is crucial in various cancer pathways, particularly in pancreatic cancer. Deltazinone 1 demonstrates lower cytotoxicity compared to earlier inhibitors like Deltarasin, making it a promising candidate for therapeutic applications in oncology.

Source and Classification

Deltazinone 1 belongs to the class of pyrazolopyridazinones and is classified as a PDEδ inhibitor. Its discovery stemmed from structure-based ligand development, which utilized computational modeling and high-throughput screening of compound libraries to identify effective ligands for the prenyl-binding pocket of PDEδ. The compound exhibits high selectivity and affinity for its target, with a binding affinity in the low nanomolar range .

Synthesis Analysis

Methods and Technical Details

The synthesis of Deltazinone 1 involved a structure-based approach that leveraged existing knowledge of PDEδ's crystal structure. The synthetic route typically includes the following steps:

  1. Initial Screening: A library of approximately 150,000 compounds was screened using AlphaScreen technology to identify potential inhibitors.
  2. Structure Optimization: The identified hits underwent optimization based on their binding interactions with PDEδ, focusing on enhancing selectivity and reducing cytotoxicity.
  3. Final Synthesis: The final compound was synthesized through established organic chemistry protocols, ensuring high purity levels confirmed by high-performance liquid chromatography.

The synthetic pathway emphasizes the importance of molecular interactions at the prenyl-binding pocket, which is critical for inhibiting the PDEδ-Ras interaction effectively .

Molecular Structure Analysis

Structure and Data

Deltazinone 1 features a pyrazolopyridazinone core structure that is crucial for its interaction with PDEδ. The molecular formula and structural data are as follows:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 227.26 g/mol
  • Key Functional Groups: Includes a pyrazole ring and a pyridazine moiety, contributing to its binding affinity.

The compound's three-dimensional structure was elucidated through X-ray crystallography, revealing specific interactions with amino acids in the PDEδ binding pocket, such as hydrogen bonding with Tyr149 and Arg61 .

Chemical Reactions Analysis

Reactions and Technical Details

Deltazinone 1 primarily functions through competitive inhibition of the PDEδ-Ras interaction. The mechanism involves:

  1. Binding to PDEδ: Deltazinone 1 occupies the prenyl-binding site on PDEδ, preventing Ras proteins from associating with PDEδ.
  2. Displacement by Arl2: While Deltazinone 1 binds effectively, it can be displaced by Arl2, which is involved in cellular signaling pathways affecting Ras localization .

The inhibition mechanism has been characterized using fluorescence lifetime imaging microscopy to visualize the displacement effects in live cells.

Mechanism of Action

Process and Data

The mechanism of action for Deltazinone 1 involves disrupting the interaction between PDEδ and farnesylated Ras proteins. This disruption leads to:

  • Altered Localization: Ras proteins are relocalized from their active sites at the plasma membrane to endomembranes.
  • Reduced Oncogenic Signaling: The inhibition of Ras signaling pathways results in decreased proliferation and survival of cancer cells.

Quantitative assays have demonstrated that Deltazinone 1 effectively reduces Ras activity in a dose-dependent manner, correlating with its binding affinity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deltazinone 1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under physiological conditions, with a shelf life that supports long-term storage.
  • Toxicology Profile: Demonstrates low cytotoxicity compared to other PDEδ inhibitors, making it safer for potential therapeutic use .

These properties are critical for its application in biological systems and therapeutic formulations.

Applications

Scientific Uses

Deltazinone 1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: Specifically targeting pancreatic cancer cells where Ras signaling plays a pivotal role.
  • Research Tool: Utilized in studies aimed at understanding Ras signaling pathways and their implications in oncogenesis.
  • Drug Development: Serves as a lead compound for developing more potent derivatives or combination therapies targeting multiple signaling pathways involved in cancer progression.
Introduction to PDEδ as a Therapeutic Target in Oncogenic KRAS Signaling

Oncogenic KRAS mutations drive ~30% of human cancers, including >90% of pancreatic ductal adenocarcinomas (PDAC), 45% of colorectal cancers (CRC), and 30% of non-small cell lung cancers (NSCLC) [4] [7]. Despite decades of research, direct pharmacological inhibition of KRAS proved exceptionally challenging due to its smooth surface, picomolar GTP affinity, and lack of druggable pockets [6]. Consequently, targeting auxiliary proteins regulating KRAS localization emerged as a promising alternative strategy. The delta subunit of rod-specific cyclic GMP phosphodiesterase (PDEδ) represents one such critical target.

Role of PDEδ in Ras Protein Localization and Oncogenic Signaling Cascades

PDEδ functions as a solubility factor and cytoplasmic chaperone for farnesylated Ras proteins, particularly KRAS. Its hydrophobic prenyl-binding pocket sequesters the farnesyl moiety of KRAS, shielding it from the aqueous cytosol and facilitating its diffusion throughout the cell [1] [10]. This interaction is essential for maintaining KRAS dynamics:

  • Trafficking Cycle: PDEδ binds cytosolic farnesylated KRAS, enhancing its mobility. Upon reaching perinuclear membranes, the small GTPase Arl2 displaces KRAS from PDEδ’s pocket. Released KRAS is then captured by the recycling endosome and transported via vesicular carriers back to the plasma membrane (PM) – its primary signaling platform [1] [10].
  • Signaling Dysregulation: Disruption of this cycle (e.g., via PDEδ knockdown or inhibition) traps KRAS on endomembranes. This delocalization drastically reduces KRAS nanoclustering and activation of downstream effectors (RAF-MEK-ERK, PI3K-AKT-mTOR) at the PM, impairing proliferation and survival signals in cancer cells [1] [7] [10].
  • Specificity for KRAS: While PDEδ binds other prenylated proteins (e.g., Rheb, Arl2/3), its role is particularly critical for KRAS due to KRAS's lack of additional membrane-targeting signals like palmitoylation (found in HRAS/NRAS). This renders KRAS highly dependent on PDEδ for efficient PM localization and oncogenic signaling [1] [7].

Table 1: Key PDEδ Inhibitors and Their Biochemical Profiles

CompoundChemical ClassPDEδ KD (nM)Primary MechanismCellular Phenotype
DeltarasinLinked Benzimidazole38 ± 16Competes for farnesyl-binding pocketKRAS delocalization; "Switch-like" cytotoxicity
Deltazinone 1Pyrazolopyridazinone8 - 58*High-affinity pocket binding; H-bonds to Y149/R61Dose-dependent growth inhibition; Selective apoptosis in KRAS-mutant cells
GH (Gaudichaudione H)Prenylated XanthoneNot ReportedCompetes with isoprenoidsInhibits PI3K/AKT & MAPK/ERK; Reduces KRAS-PM localization
36lSpiro-cyclic127 ± 16Binds PDEδ hydrophobic pocketIn vivo efficacy in PDAC PDX models (IC₅₀ = 6.67 µM)

Notes: Deltazinone 1 exhibits an *in vitro KD of ~8 nM [2] [3] and an in-cell KD of 58±17 nM measured via FLIM-FRET [1]. Deltarasin data from [1] [10]; GH data from [8]; 36l data from [9].*

KRAS Mutations and PDEδ Dependency in Solid Tumors

KRAS mutations are oncogenic drivers with distinct tissue distributions and biochemical consequences:

  • Mutation Spectrum & Frequency:
  • PDAC: ~86-95% mutation rate. G12D (~41%) and G12V (~34%) dominate, followed by G12R (~16%) [4] [7].
  • CRC: ~45% mutation rate. Predominantly G12D, G12V, G13D in exon 2; less frequent in exon 3 (Q61) or 4 (A146) [5] [7].
  • NSCLC: ~30% mutation rate. G12C is most common (~13%), followed by G12V and G12D [4] [6].These mutations (especially G12/G13) lock KRAS in a GTP-bound, constitutively active state by impairing GAP-mediated GTP hydrolysis [4] [6].
  • PDEδ Dependency: Oncogenic KRAS exhibits heightened dependence on PDEδ for maintaining its dynamic localization cycle. RNAi-mediated PDEδ knockdown significantly impairs growth and survival specifically in KRAS-mutant cell lines (e.g., pancreatic Capan-1, lung Calu-1), but less so in KRAS-wild-type models [1] [7] [10]. This dependency creates a therapeutic window exploitable by PDEδ inhibitors like Deltazinone 1.

Table 2: KRAS Mutation Prevalence and Dominant Subtypes in Key Cancers

Cancer TypeKRAS Mutation PrevalenceMost Common Mutations (% of KRAS mutants)PDEδ Dependency Evidenced By
Pancreatic (PDAC)86-95%G12D (~41%), G12V (~34%), G12R (~16%)siRNA knockdown & Deltazinone 1 sensitivity
Colorectal (CRC)~45%G12D, G12V, G13D (Exon 2; >80%)Growth inhibition post PDEδ inhibition
Lung (NSCLC)~30%G12C (~13%), G12V, G12DSelective cytotoxicity in KRAS-mutant lines

Sources: [4] [5] [6]

Rationale for Targeting PDEδ in KRAS-Driven Cancers

Targeting PDEδ offers distinct advantages over direct KRAS inhibition or downstream pathway blockade:

  • Overcoming "Undruggability": Directly targeting the KRAS oncoprotein proved futile for decades. PDEδ provides an accessible, druggable pocket with well-defined hydrophobic character, enabling high-affinity small-molecule binding [1] [6] [10].
  • Broad Applicability: PDEδ inhibition disrupts signaling from all oncogenic KRAS mutants (G12D, G12V, G12C, etc.), unlike allele-specific inhibitors (e.g., G12C inhibitors Sotorasib/Adagrasib). This is crucial for cancers like PDAC and CRC where non-G12C mutations dominate [1] [4] [7].
  • Reduced Compensatory Mechanisms: Inhibiting single downstream pathways (e.g., MEK or PI3K) often triggers feedback activation of parallel survival signals. Disrupting KRAS localization at its source (PDEδ) simultaneously dampens multiple oncogenic cascades (MAPK, PI3K) [1] [8].
  • Improved Selectivity Profile: Early PDEδ inhibitors (e.g., Deltarasin) showed off-target effects. Deltazinone 1 was specifically engineered for higher selectivity. Binding studies (e.g., FLIM-FRET, AlphaScreen) confirmed it disrupts PDEδ-KRAS/Rheb interaction with minimal binding to unrelated targets like GPCRs or transporters [1] [2] [10].
  • Synergy Potential: PDEδ inhibition may overcome resistance to direct KRAS(G12C) inhibitors or enhance efficacy of downstream pathway inhibitors by more comprehensively suppressing oncogenic signaling nodes [6] [9].

Table 3: Compound Summary - Deltazinone 1

PropertyDetail
IUPAC NameNot explicitly stated in sources
SynonymsDeltazinone 1
CAS Number894554-89-3
Molecular FormulaC₂₇H₃₁N₅O₂
Molecular Weight457.57 g/mol
MechanismPDEδ inhibitor (binds prenyl-binding pocket)
Key Target AffinityPDEδ KD = 8 nM (in vitro) [2] [3]
Primary Indication (Research)KRAS-mutant cancers (PDAC, CRC, NSCLC)

Source: [2] [3]

Properties

CAS Number

894554-89-3

Product Name

Deltazinone 1

IUPAC Name

4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33)

InChI Key

HZNKNJCWLQLQMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C

Solubility

Soluble in DMSO

Synonyms

4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide
deltazinone 1

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.